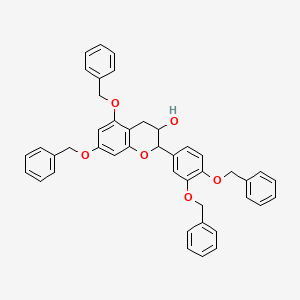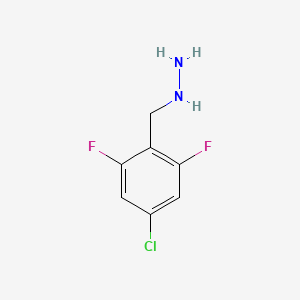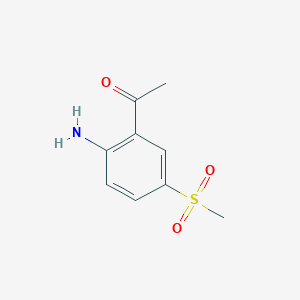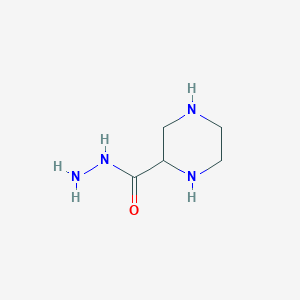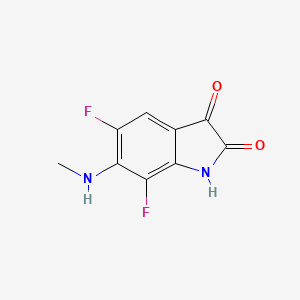![molecular formula C8H7N3O2S2 B13121188 3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoicacid](/img/structure/B13121188.png)
3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoic acid is a heterocyclic compound that contains both thiazole and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or 1,2-dichloroethane . These reactions are usually carried out under controlled conditions to ensure the formation of the desired thiazolo[5,4-d]pyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
科学研究应用
3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit topoisomerase I.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoic acid involves its interaction with specific molecular targets. For instance, as an anticancer agent, it inhibits topoisomerase I by stabilizing the enzyme-DNA complex, thereby preventing DNA replication and leading to cell death . The compound’s thiazole and pyrimidine rings play a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds also contain thiazole and pyrimidine rings and have been studied for their anticancer and antibacterial activities.
Thiazolo[3,2-a]pyrimidines: These derivatives have shown a wide range of biological activities, including anti-inflammatory and antiviral properties.
Uniqueness
3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid moiety. This structural feature enhances its solubility and bioavailability, making it a more effective candidate for drug development compared to other thiazolo[5,4-d]pyrimidine derivatives.
属性
分子式 |
C8H7N3O2S2 |
|---|---|
分子量 |
241.3 g/mol |
IUPAC 名称 |
3-([1,3]thiazolo[5,4-d]pyrimidin-7-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H7N3O2S2/c12-5(13)1-2-14-7-6-8(10-3-9-7)15-4-11-6/h3-4H,1-2H2,(H,12,13) |
InChI 键 |
ZOEZTSMNNKJEBX-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(C(=N1)SCCC(=O)O)N=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


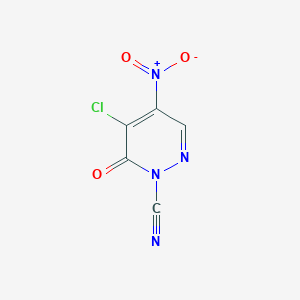

![(3aS,6R,6aR,9bS)-6-hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B13121118.png)
